molecular formula C8H6N2O6S B1587016 5-Mesyl-6-nitrobenzoxazol-2(3H)-one CAS No. 31770-95-3

5-Mesyl-6-nitrobenzoxazol-2(3H)-one

Cat. No. B1587016
CAS RN: 31770-95-3
M. Wt: 258.21 g/mol
InChI Key: MVPPGNRJNZBDAK-UHFFFAOYSA-N
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Description

5-Mesyl-6-nitrobenzoxazol-2(3H)-one is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in scientific research. It is a heterocyclic compound that contains a benzoxazole ring and a nitro group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one is based on its ability to undergo excited-state intramolecular proton transfer (ESIPT). Upon excitation, the compound undergoes a proton transfer reaction, resulting in the formation of a highly fluorescent species. The ESIPT process is dependent on the polarity of the environment and the presence of hydrogen-bonding interactions.

Biochemical And Physiological Effects

5-Mesyl-6-nitrobenzoxazol-2(3H)-one has been shown to have minimal toxicity and is biocompatible. It has been used as a fluorescent probe for imaging biological systems such as cells and tissues. The compound has also been used to study the aggregation of amyloid beta peptides in Alzheimer's disease. In addition, it has been used to study the role of metal ions in various biological processes.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in lab experiments is its high fluorescence quantum yield, which allows for sensitive detection of metal ions and ROS. The compound is also easy to synthesize and purify, making it readily available for use in research. However, the compound has limited solubility in aqueous solutions, which can limit its applications in biological systems.

Future Directions

There are several future directions for the use of 5-Mesyl-6-nitrobenzoxazol-2(3H)-one in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other biomolecules. Another direction is the use of the compound in the development of new imaging techniques for biological systems. Additionally, the compound can be used in the development of new therapies for neurodegenerative diseases.

Scientific Research Applications

5-Mesyl-6-nitrobenzoxazol-2(3H)-one has been used extensively in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. The compound has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. In addition, it has been used as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases.

properties

IUPAC Name

5-methylsulfonyl-6-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6S/c1-17(14,15)7-2-4-6(16-8(11)9-4)3-5(7)10(12)13/h2-3H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPGNRJNZBDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C2C(=C1)NC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185638
Record name 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mesyl-6-nitrobenzoxazol-2(3H)-one

CAS RN

31770-95-3
Record name 5-(Methylsulfonyl)-6-nitro-2(3H)-benzoxazolone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031770953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Mesyl-6-nitrobenzoxazol-2(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-mesyl-6-nitrobenzoxazol-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-MESYL-6-NITROBENZOXAZOL-2(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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